(2'S,2R,cis)-Saxagliptin
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Overview
Description
Synthesis Analysis
Saxagliptin was discovered through the investigation of structure-activity relationships within a series of beta-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile DPP-IV inhibitors. Its synthesis involves a complex process that starts with the synthesis of key radiolabeled intermediates. A notable method includes reacting 1-adamantylzinc bromide with ethyl [1, 2-14C]oxalyl chloride catalyzed by a palladium complex, leading to an efficient synthesis route for Saxagliptin with a high yield (Cao et al., 2007).
Molecular Structure Analysis
Saxagliptin's efficacy and stability as a DPP-4 inhibitor are attributed to its unique molecular structure. It possesses a hydroxyadamantyl group that is crucial for its potent inhibitory activity against DPP-4. The molecular configuration of Saxagliptin has been confirmed to be critical for its high potency in inhibiting the DPP-IV enzyme, which was further elucidated through the synthesis and biological evaluation of all eight stereoisomers of Saxagliptin, highlighting the importance of its specific stereochemistry (Dong et al., 2014).
Chemical Reactions and Properties
Saxagliptin's chemical stability and reactions under various conditions have been extensively studied. It is a competitive inhibitor of DPP-4, where its interaction with the enzyme involves the formation of a reversible complex. This interaction is crucial for its mechanism of action, where it enhances the levels of incretin hormones by preventing their degradation.
Physical Properties Analysis
The physical properties of Saxagliptin, including its solubility and stability, contribute significantly to its pharmacokinetic profile, which is compatible with once-daily oral dosing. The drug is well-absorbed following oral administration and exhibits a pharmacokinetic profile that supports its daily administration without the need for dosage adjustments in patients with renal impairment (Deacon & Holst, 2009).
Chemical Properties Analysis
Saxagliptin's chemical properties, including its reactivity and interaction with other substances, have been analyzed to ensure its safety and efficacy. It shows little potential to inhibit or induce important cytochrome P450 enzymes, suggesting minimal risk for metabolic drug-drug interactions. This aspect is crucial for its use in combination therapies for type 2 diabetes, where patients often take multiple medications (Su et al., 2012).
properties
IUPAC Name |
(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-GZOFXQHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'S,2R,cis)-Saxagliptin |
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